molecular formula C13H26N2O2 B079395 Bis(hexanamido)methane CAS No. 10436-10-9

Bis(hexanamido)methane

Cat. No. B079395
CAS RN: 10436-10-9
M. Wt: 242.36 g/mol
InChI Key: WTUJBBPJCGLLKH-UHFFFAOYSA-N
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Description

Bis(hexanamido)methane, also known as BHAM, is an organic compound that has gained significant attention in scientific research due to its diverse applications. BHAM is a chelating agent that can form stable complexes with a variety of metal ions, making it useful in various fields such as catalysis, medicine, and materials science. In

Scientific Research Applications

Bis(hexanamido)methane has found numerous applications in scientific research, particularly in the fields of catalysis and medicine. Bis(hexanamido)methane can be used as a ligand in catalytic reactions to enhance the efficiency of the process. Bis(hexanamido)methane complexes with metal ions have been used as catalysts in various reactions such as epoxidation, hydrolysis, and dehydrogenation.
In medicine, Bis(hexanamido)methane has been studied as a potential therapeutic agent for various diseases. Bis(hexanamido)methane has been shown to exhibit antimicrobial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Bis(hexanamido)methane has also been studied for its potential to inhibit cancer cell growth by inducing apoptosis.

Mechanism Of Action

Bis(hexanamido)methane's mechanism of action is based on its ability to form stable complexes with metal ions. Bis(hexanamido)methane can chelate metal ions such as iron, copper, and zinc, which are essential for various biological processes. By chelating these metal ions, Bis(hexanamido)methane can disrupt the function of enzymes and proteins that require them, leading to various physiological effects.

Biochemical And Physiological Effects

Bis(hexanamido)methane has been shown to have various biochemical and physiological effects. Bis(hexanamido)methane complexes with metal ions can inhibit the activity of enzymes that require these metal ions, leading to a range of effects such as antimicrobial activity, inhibition of cancer cell growth, and anti-inflammatory effects. Bis(hexanamido)methane has also been shown to have antioxidant activity, which can protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

Bis(hexanamido)methane has several advantages for use in lab experiments. Bis(hexanamido)methane is a stable compound that can be easily synthesized and purified. Bis(hexanamido)methane can form stable complexes with a range of metal ions, making it useful in various catalytic reactions and as a potential therapeutic agent. However, Bis(hexanamido)methane has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are numerous future directions for Bis(hexanamido)methane research. One area of interest is the development of Bis(hexanamido)methane-based catalysts for various reactions. Bis(hexanamido)methane complexes with metal ions have shown promise as catalysts for epoxidation, hydrolysis, and dehydrogenation reactions. Another area of interest is the development of Bis(hexanamido)methane-based therapeutics for various diseases. Bis(hexanamido)methane has shown potential as an antimicrobial agent and as a potential inhibitor of cancer cell growth. Further research is needed to explore the full potential of Bis(hexanamido)methane in these areas.

Synthesis Methods

Bis(hexanamido)methane can be synthesized through a reaction between hexamethylenediamine and methyl chloroformate in the presence of a base such as triethylamine. The reaction produces Bis(hexanamido)methane as a white crystalline solid with a yield of up to 90%. The purity of the compound can be improved through recrystallization or column chromatography.

properties

CAS RN

10436-10-9

Product Name

Bis(hexanamido)methane

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

N-[(hexanoylamino)methyl]hexanamide

InChI

InChI=1S/C13H26N2O2/c1-3-5-7-9-12(16)14-11-15-13(17)10-8-6-4-2/h3-11H2,1-2H3,(H,14,16)(H,15,17)

InChI Key

WTUJBBPJCGLLKH-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NCNC(=O)CCCCC

Canonical SMILES

CCCCCC(=O)NCNC(=O)CCCCC

Origin of Product

United States

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